![molecular formula C17H12N6O4 B5787720 6-nitro-1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone](/img/structure/B5787720.png)
6-nitro-1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone
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Overview
Description
6-nitro-1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone, also known as NBD-PEH, is a fluorescent probe that has been widely used in scientific research due to its unique properties. It is a highly sensitive and selective probe that can detect a variety of biological molecules and has been used in numerous applications in both in vitro and in vivo experiments.
Mechanism of Action
The mechanism of action of 6-nitro-1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone involves the formation of a covalent bond between the probe and the target molecule, which results in a change in the fluorescence properties of the probe. The probe emits a strong fluorescence signal upon binding to the target molecule, which allows for the detection and quantification of the target molecule.
Biochemical and Physiological Effects:
6-nitro-1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to have minimal biochemical and physiological effects on cells and tissues, making it an ideal probe for in vivo experiments. It has been used in a variety of cell types, including cancer cells, neurons, and immune cells, without any reported toxicity or adverse effects.
Advantages and Limitations for Lab Experiments
The main advantage of 6-nitro-1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is its high sensitivity and selectivity for a variety of biological molecules. It is also easy to use and can be applied to a wide range of experimental systems. However, one limitation of 6-nitro-1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is its relatively low photostability, which can limit its use in long-term experiments. Additionally, the synthesis of 6-nitro-1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is a complex and time-consuming process, which can make it difficult to obtain in large quantities.
Future Directions
There are numerous future directions for the use of 6-nitro-1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone in scientific research. One potential application is in the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease. 6-nitro-1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone could also be used to study the dynamics of protein-protein interactions in living cells, which could provide insights into the mechanisms of cellular signaling pathways. Additionally, the development of new synthetic methods for 6-nitro-1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone could lead to the creation of new probes with improved properties, such as increased photostability and sensitivity.
Synthesis Methods
The synthesis of 6-nitro-1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is a multi-step process that involves the reaction of 6-nitro-1,3-benzodioxole with hydrazine hydrate, followed by the reaction of the resulting product with 5-phenyl-1,2,4-triazin-3-yl chloride. The final product is obtained through a purification process that involves column chromatography and recrystallization.
Scientific Research Applications
6-nitro-1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been extensively used in scientific research as a fluorescent probe to detect a variety of biological molecules, including proteins, nucleic acids, and small molecules. It has been used in numerous applications in both in vitro and in vivo experiments, such as imaging of intracellular organelles, monitoring of enzyme activity, and detection of protein-protein interactions.
properties
IUPAC Name |
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-5-phenyl-1,2,4-triazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O4/c24-23(25)14-7-16-15(26-10-27-16)6-12(14)8-18-21-17-20-13(9-19-22-17)11-4-2-1-3-5-11/h1-9H,10H2,(H,20,21,22)/b18-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXWRPVYWOYPCZ-QGMBQPNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC3=NC(=CN=N3)C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC3=NC(=CN=N3)C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-5-phenyl-1,2,4-triazin-3-amine |
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